

Application Notes and Protocols for Novel Benzenesulfonamide Derivatives

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Compound of Interest

Compound Name: *4-Propylbenzenesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of novel benzenesulfonamide derivatives using state-of-the-art analytical techniques. The protocols are intended to guide researchers in the quantitative determination of these compounds in various matrices and to provide insights into their potential mechanisms of action.

Quantitative Analysis of Novel Benzenesulfonamide Derivatives by High-Performance Liquid Chromatography (HPLC)

This section outlines a general framework for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of novel benzenesulfonamide derivatives in pharmaceutical formulations.

Principle

The method is based on the separation of the benzenesulfonamide derivative from other components in the sample matrix using a C18 stationary phase and a suitable mobile phase. Detection is typically performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocol: RP-HPLC Method

1.2.1. Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μ m).
- HPLC-grade acetonitrile, methanol, and water.
- Analytical grade reagents for mobile phase modifiers (e.g., formic acid, phosphoric acid, ammonium acetate).
- Reference standard of the novel benzenesulfonamide derivative.

1.2.2. Chromatographic Conditions

A generalized gradient elution program is provided below. This should be optimized for the specific analyte.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	To be determined by UV scan of the analyte (typically 230-280 nm)
Injection Volume	10 µL

1.2.3. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

1.2.4. Sample Preparation (for Pharmaceutical Tablets)

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
- Add a suitable solvent (e.g., methanol or a mixture of mobile phase components) and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

- Dilute to the mark with the same solvent and mix well.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.

1.2.5. Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

- Linearity: Analyze a series of at least five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r^2), which should be ≥ 0.999 .
- Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should typically be $\leq 2\%$.
- Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. The recovery should be within 98-102%.
- Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of the analyte.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation: HPLC Method Validation Summary

The following table provides a template for summarizing the validation data for a hypothetical novel benzenesulfonamide derivative.

Validation Parameter	Result	Acceptance Criteria
Linearity Range	1 - 100 µg/mL	-
Correlation Coefficient (r^2)	0.9995	≥ 0.999
Precision (%RSD)		
Intra-day (n=6)	0.85%	$\leq 2\%$
Inter-day (n=6)	1.20%	$\leq 2\%$
Accuracy (Recovery %)		
80% Spiked Level	99.5%	98 - 102%
100% Spiked Level	101.2%	98 - 102%
120% Spiked Level	99.8%	98 - 102%
LOD	0.1 µg/mL	-
LOQ	0.3 µg/mL	-

Quantification of Novel Benzenesulfonamide Derivatives in Biological Matrices by LC-MS/MS

This section provides a general protocol for the quantification of novel benzenesulfonamide derivatives in biological matrices such as plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

LC-MS/MS offers high sensitivity and selectivity for quantifying drugs in complex biological matrices. The method involves extraction of the analyte and an internal standard (IS) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is performed using Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for both the analyte and the IS.

Experimental Protocol: LC-MS/MS Method

2.2.1. Apparatus and Reagents

- LC-MS/MS system (e.g., Triple Quadrupole).
- C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.
- Vortex mixer and centrifuge.
- Nitrogen evaporator.
- Reference standards of the novel benzenesulfonamide derivative and a suitable internal standard (e.g., a stable isotope-labeled analog).
- HPLC-grade solvents and analytical grade reagents.

2.2.2. Sample Preparation: Protein Precipitation

- To 100 μ L of plasma/serum sample in a microcentrifuge tube, add 50 μ L of the internal standard solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase, vortex, and transfer to an autosampler vial.

2.2.3. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte and internal standard.

Parameter	Condition
Column	C18 (50 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Optimized for analyte elution
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by infusion of the analyte and IS

2.2.4. Method Validation

Validation of bioanalytical methods should follow regulatory guidelines (e.g., FDA or EMA) and include assessments of selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, precision, and accuracy.

Data Presentation: LC-MS/MS Method Validation Summary

This table provides a template for summarizing key validation parameters for a bioanalytical method.

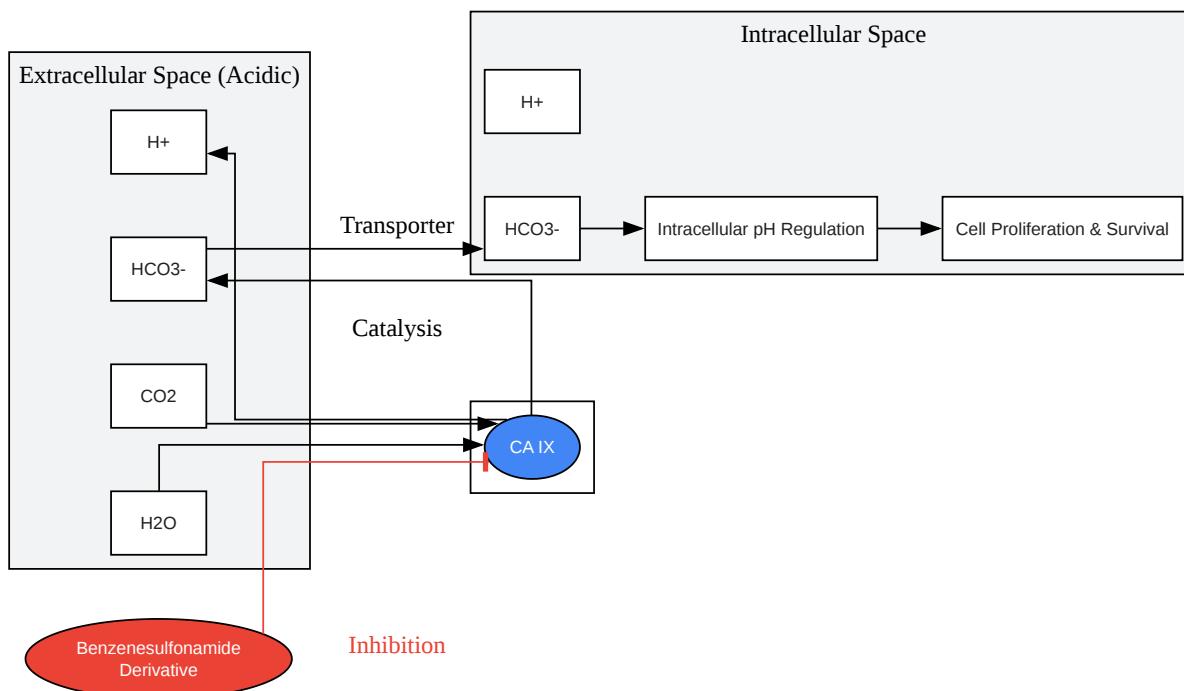
Validation Parameter	Result	Acceptance Criteria
Lower Limit of Quantification (LLOQ)	1 ng/mL	Signal-to-noise ratio ≥ 10
Calibration Curve Range	1 - 1000 ng/mL	$r^2 \geq 0.99$
Matrix Effect	95 - 105%	Within 85-115%
Recovery	> 85%	Consistent and reproducible
Precision (%RSD)		
Intra-batch (n=6)	< 10%	$\leq 15\% (\leq 20\% \text{ at LLOQ})$
Inter-batch (n=6)	< 12%	$\leq 15\% (\leq 20\% \text{ at LLOQ})$
Accuracy (% Bias)		
Intra-batch	$\pm 8\%$	$\pm 15\% (\pm 20\% \text{ at LLOQ})$
Inter-batch	$\pm 10\%$	$\pm 15\% (\pm 20\% \text{ at LLOQ})$

Signaling Pathway Analysis

Many novel benzenesulfonamide derivatives exhibit their therapeutic effects by modulating specific signaling pathways. Two key targets for this class of compounds are Carbonic Anhydrases (CAs) and Signal Transducer and Activator of Transcription 3 (STAT3).

Carbonic Anhydrase IX (CA IX) Inhibition

CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are a well-known class of CA inhibitors.

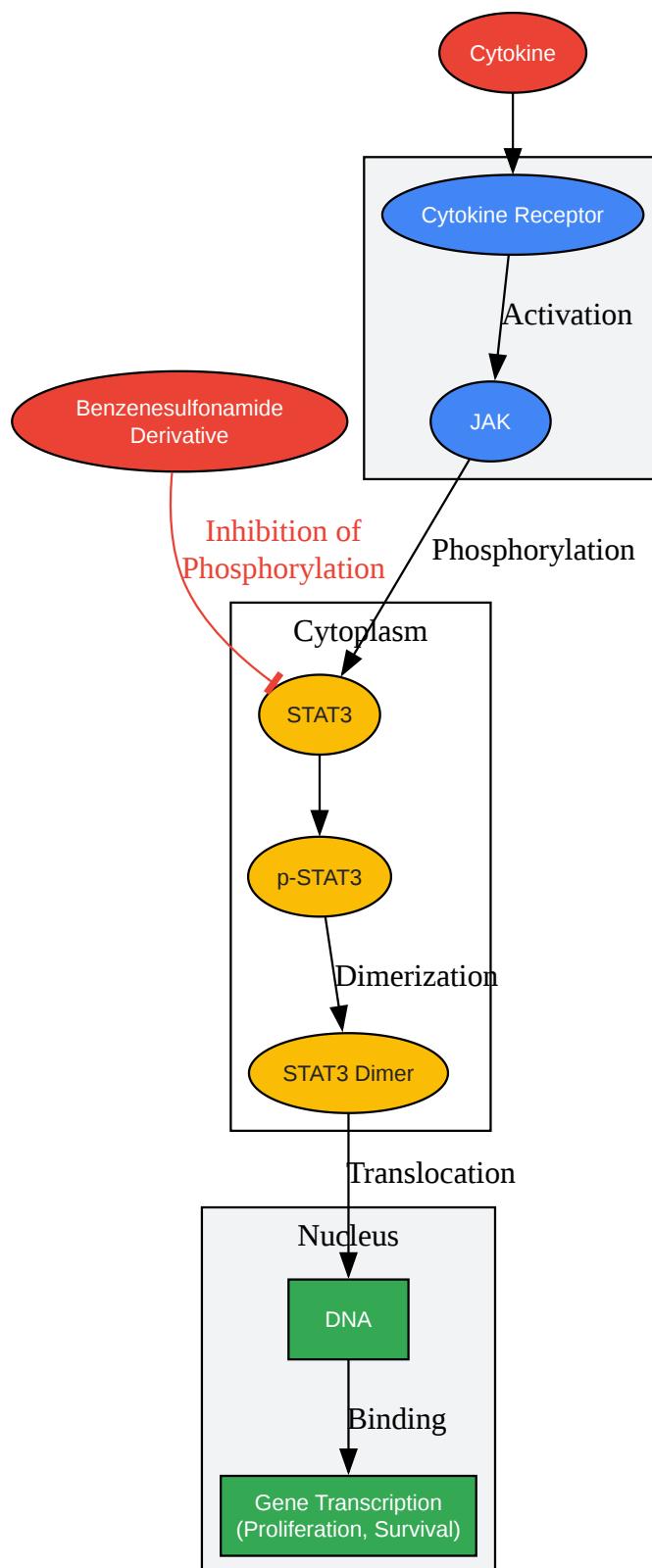


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Caption: Inhibition of Carbonic Anhydrase IX by benzenesulfonamide derivatives.

STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is frequently overactive in cancer, promoting cell proliferation, survival, and angiogenesis. Some benzenesulfonamide derivatives have been shown to inhibit this pathway.^[1]



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Caption: Inhibition of the STAT3 signaling pathway by benzenesulfonamide derivatives.

Quantitative Biological Activity Data

The following tables summarize the inhibitory activities of several novel benzenesulfonamide derivatives against their respective targets, as reported in the literature.

Carbonic Anhydrase Inhibition Data

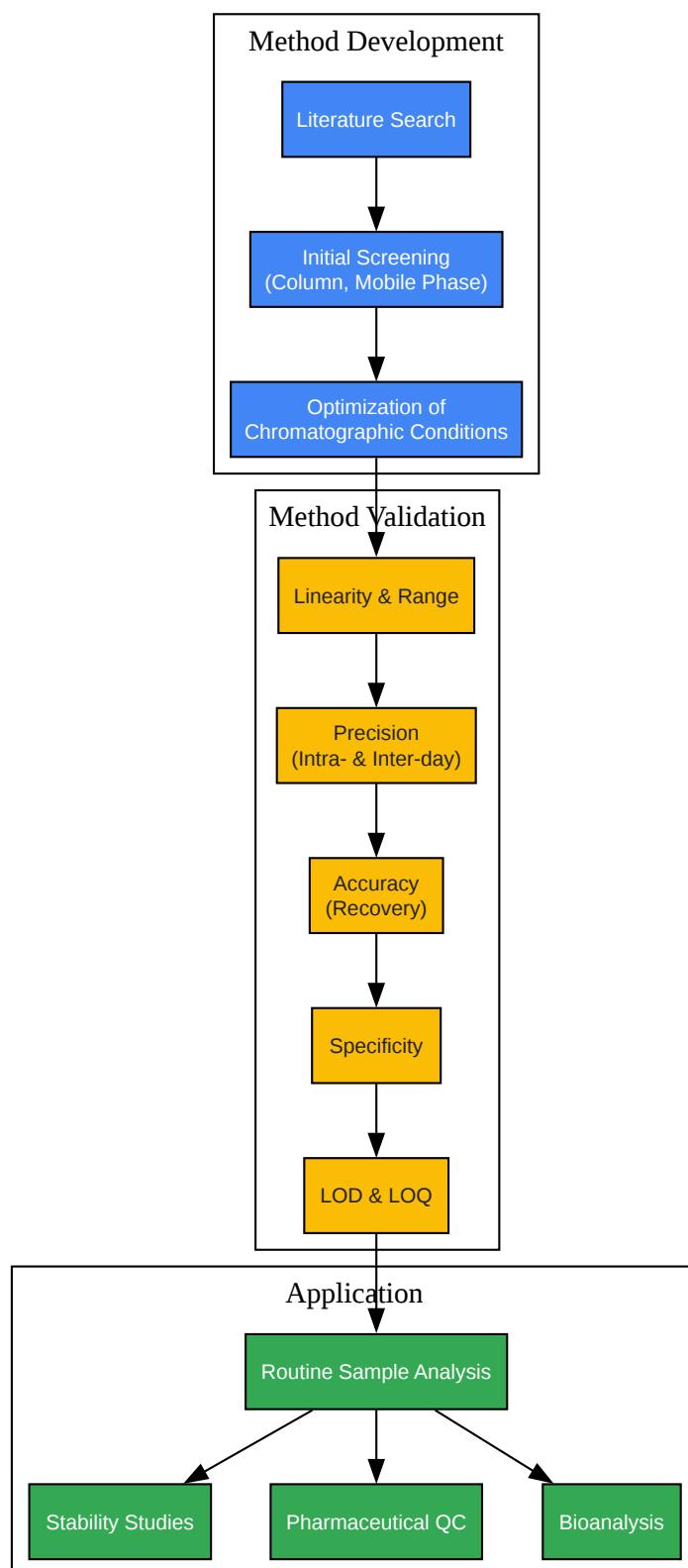
Compound ID	Target Isoform	Inhibition Constant (K _i) or IC ₅₀	Reference
Series 4a-h	hCA IX	K _i : 20.4 - >1000 nM	[2]
Series 5a-h	hCA IX	K _i : 12.9 - >1000 nM	[2]
Series 5a-d	hCA XII	K _i : 8.7 - 26.6 nM	[2]
Compound 7f	hCA IX	IC ₅₀ : 10.01 nM	[3]
Compound 4h	hCA IX	IC ₅₀ : 10.93 nM	[4]
Compound 9c	VchaCA	K _i : 4.7 nM	[5]

STAT3 and Other Kinase Inhibition Data

Compound ID	Target	IC ₅₀	Reference
Compound 11	STAT3 Phosphorylation	-	[1]
Compound DL14	STAT3 Phosphorylation	6.84 μM	[6]
Compound DL14	Tubulin Polymerization	0.83 μM	[6]
Compound K22	PLK4	0.1 nM	[7]
Compound 4h	Acetylcholinesterase (AChE)	0.13 μM	[8]
Compound 4h	Butyrylcholinesterase (BuChE)	6.11 μM	[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a novel benzenesulfonamide derivative, from initial characterization to routine analysis.

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Caption: General workflow for analytical method development and validation.

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